trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride
Overview
Description
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of trans-Methyl 4-methylpyrrolidine-3-carboxylate, which is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride typically involves the esterification of 4-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture and subsequent purification steps such as recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for efficient production .
Chemical Reactions Analysis
Types of Reactions: trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex molecules . It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules . It may be used in the development of new drugs or as a tool in biochemical research .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential . They may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities .
Industry: Industrially, the compound is used in the production of fine chemicals and specialty chemicals . It may also be employed in the manufacture of materials with specific properties .
Mechanism of Action
The mechanism of action of trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Methyl 4-methylpyrrolidine-3-carboxylate: Similar structure but without the hydrochloride salt form.
Ethyl 4-methylpyrrolidine-3-carboxylate: An ethyl ester derivative.
trans-Methyl 3-methylpyrrolidine-4-carboxylate: A positional isomer with the methyl group at a different position.
Uniqueness: trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity . These properties make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDAMQXFDTTPL-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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